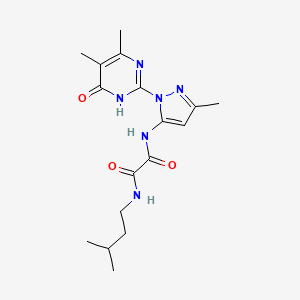

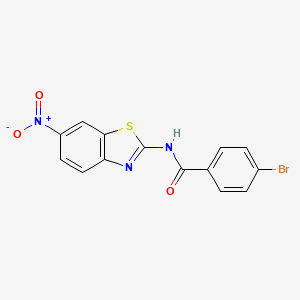

![molecular formula C17H12F3NO3 B2682584 N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034563-72-7](/img/structure/B2682584.png)

N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a trifluoromethyl group attached to a benzamide moiety, and a bifuran group attached via a methylene bridge. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Bifuran moieties are found in various natural products and bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzamide and bifuran moieties separately, followed by their connection via a methylene bridge. Trifluoromethylation, a common strategy in organic synthesis, could be used to introduce the trifluoromethyl group .Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the benzamide and bifuran moieties. The bifuran group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoromethyl group, which is known to undergo various types of reactions, including nucleophilic and radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique

Chemical Synthesis and Modification Research has demonstrated the synthesis and evaluation of benzamide derivatives with potential antiarrhythmic activity. Notably, modifications in the benzamide structure, including the introduction of trifluoroethoxy groups, have been associated with significant biological activity. For instance, the compound N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, known as flecainide acetate, has been extensively studied and selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

Supramolecular Chemistry In supramolecular chemistry, benzamide derivatives have been used to create novel packing motifs. A study showcased how N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide forms a unique π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new mode of organization for certain liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Catalysis and Synthetic Applications The use of benzamide derivatives in catalysis and synthetic applications has been highlighted, such as in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines. This methodology underscores the conversion of triflamide into a variety of synthetically useful functional groups, broadening its application in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Histone Deacetylase Inhibition Another significant area of research involves histone deacetylase (HDA) inhibition by synthetic benzamide derivatives, such as MS-27-275. This compound was found to inhibit human HDA, causing hyperacetylation of nuclear histones in various tumor cell lines, indicating its potential as a novel antitumor agent (Saito et al., 1999).

Antimicrobial Activity Furthermore, studies on fluorinated benzamide derivatives, including their antifungal and antibacterial activities, have proposed structure-activity relationships, indicating several compounds' high efficacy against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of “N-([2,2’-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide”. The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds with a trifluoromethyl group can affect a variety of biochemical pathways due to their involvement in the trifluoromethylation of carbon-centered radical intermediates .

Analyse Biochimique

Biochemical Properties

It is known that the trifluoromethyl group can profoundly alter the physical, chemical, and biological properties of organic molecules

Cellular Effects

Compounds with a trifluoromethyl group have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the trifluoromethyl group can alter the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)16(22)21-10-13-6-7-15(24-13)14-5-2-8-23-14/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOOGBLYOVGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)

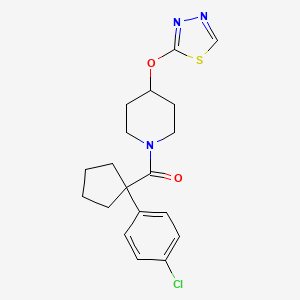

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)

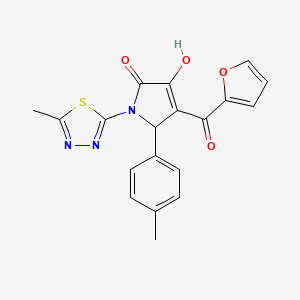

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)

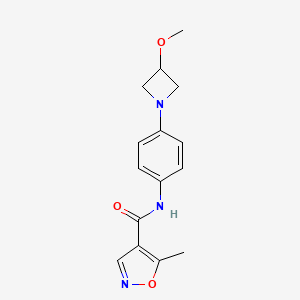

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)